Phosphorodiamidic azide

Description

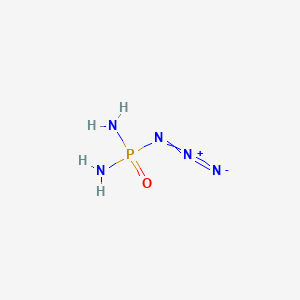

Structure

3D Structure

Properties

InChI |

InChI=1S/H4N5OP/c1-4-5-7(2,3)6/h(H4,2,3,6) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXPQMWNXKZZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NP(=O)(N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N5OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721680 | |

| Record name | Phosphorodiamidic azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14939-22-1 | |

| Record name | Phosphorodiamidic azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phosphorodiamidic Azides

Conventional and Established Synthetic Routes

Traditional methods for synthesizing phosphorodiamidic azides and related phosphorazidates have long relied on foundational reactions involving reactive phosphorus precursors and azide (B81097) salts. These routes are valued for their reliability and straightforward execution.

One of the most direct and widely employed methods for creating the P-N₃ bond is the nucleophilic substitution of a chloride on a phosphorus center with an azide anion. This reaction typically involves treating a phosphorochloridate derivative with an alkali metal azide, such as sodium azide (NaN₃). orgsyn.org

The process is exemplified by the synthesis of diphenyl phosphorazidate, a related and useful reagent. In this preparation, diphenyl phosphorochloridate is reacted with sodium azide in a suitable solvent like acetone. The azide ion (N₃⁻) acts as a nucleophile, displacing the chloride ion from the phosphorus atom to form the desired phosphorazidate product and a salt byproduct (sodium chloride). The reaction is typically stirred at room temperature for an extended period to ensure complete conversion. orgsyn.org While this example yields a phosphorazidate, the same principle applies to phosphorodiamidic chlorides, where the starting material would be a phosphorodiamidic chloride, (R₂N)₂P(O)Cl.

Table 1: Synthesis of Diphenyl Phosphorazidate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

| Diphenyl Phosphorochloridate | Sodium Azide | Anhydrous Acetone | 20–25°C | 21 hours | 84–89% |

| Data sourced from an established organic synthesis procedure. orgsyn.org |

Salt elimination is a broader category of reactions fundamental to phosphoramidate (B1195095) chemistry. nih.gov These methods involve the reaction of a phosphorus compound with an amine or other nucleophile, often facilitated by a base, to form a new P-N bond with the concurrent formation of a salt, which is typically removed from the reaction mixture. nih.gov

A notable example is the synthesis of phosphoramidates from dialkyl H-phosphonates and various amines in the presence of an inorganic base and a phase-transfer catalyst like tetra-n-butylammonium bromide ([n-Bu₄N]Br). nih.gov In this approach, a salt is eliminated, driving the reaction forward. While this specific method builds the P-N amide bond, the underlying principle is analogous to the phosphorochloridate route for making the P-N₃ bond, where the eliminated salt is an inorganic halide (e.g., NaCl). orgsyn.orgnih.gov The primary drawback of these established methods can be the need for pre-functionalized and often hazardous starting materials, such as those containing a P-Cl bond, and the generation of stoichiometric salt waste. nih.gov

Modern and Catalytic Synthetic Strategies

Contemporary research focuses on developing more efficient, versatile, and environmentally benign synthetic routes. These often involve catalytic systems that enable bond formations under milder conditions and with higher atom economy.

Oxidative cross-coupling represents a powerful modern strategy for forming P-N bonds, providing an alternative to traditional substitution reactions. These methods typically involve the direct coupling of a P(O)-H compound with an amine or its equivalent, facilitated by a metal catalyst and an oxidant. nih.govresearchgate.net This approach avoids the use of halogenated phosphorus precursors. nih.gov

For instance, a highly efficient protocol utilizes zinc iodide (ZnI₂) to trigger the oxidative cross-coupling of H-phosphonates or phosphinic acids with amines. nih.govresearchgate.net This reaction proceeds under mild conditions, demonstrates broad applicability, and is suitable for larger-scale synthesis. Other catalytic systems, such as those employing copper-cobalt (Cu-Co) catalysts for aerobic oxidative coupling, have also been developed. researchgate.net Although these methods are primarily demonstrated for the synthesis of phosphoramidates and phosphinic amides, they represent a significant advancement in P-N bond formation that could be conceptually adapted for related structures. nih.govresearchgate.net

Table 2: Examples of Catalytic Oxidative Cross-Coupling Systems

| Catalyst System | Reactant 1 | Reactant 2 | Key Advantage |

| ZnI₂ | P(O)-H Compound | Amine | Operationally simple, mild conditions, avoids hazardous reagents. nih.govresearchgate.net |

| Cu-Co | Phosphite (B83602) | Amine | Aerobic (uses air as an oxidant). researchgate.net |

| Palladium (Pd) | Aryl Boronic Ester | H-phosphonate | Base- and ligand-free phosphorylation. scispace.com |

Strategies involving the generation and subsequent reaction of azide-containing species offer alternative pathways in phosphorus chemistry.

One such method involves the in situ generation of an organic azide from an organic halide using a source like sodium azide. This newly formed azide is then immediately reacted with a trivalent phosphorus compound, such as a trialkyl phosphite, in a one-pot process. nih.gov This sequence, a type of Staudinger reaction, results in the formation of a phosphoramidate and liberates nitrogen gas (N₂). This approach is advantageous as it avoids the isolation of potentially hazardous azide intermediates. nih.gov

Table 3: In Situ Azide Generation for Phosphoramidate Synthesis

| Step 1 | Step 2 | Result | Yield Range |

| Organic Halide + NaN₃ → Organic Azide (in situ) | Organic Azide + (RO)₃P → Phosphoramidate + N₂ | One-pot synthesis of phosphoramidates. | 52–96% |

| Data sourced from a review citing the work of Sangwan et al. nih.gov |

Another modern approach utilizes phosphoryl azides themselves as reactive intermediates for P-N bond formation. A facile and efficient method for synthesizing phosphoramidates has been developed via the direct amination of phosphoryl azides. nih.gov In this reaction, an amine acts as a nucleophile, attacking the phosphorus center of the phosphoryl azide and displacing the azide anion, which serves as an effective leaving group. nih.govresearchgate.net A significant advantage of this protocol is that it can proceed under metal-free and base-free conditions, making it an environmentally friendly alternative for accessing phosphoramidate derivatives. nih.gov

The Staudinger reaction, or Staudinger reduction, is a classic and exceptionally mild method for the reduction of azides to amines using phosphines. organic-chemistry.org This reaction proceeds through a phosphazide (B1677712) intermediate, which then forms an iminophosphorane upon losing N₂. Subsequent hydrolysis yields the primary amine and a phosphine (B1218219) oxide. organic-chemistry.org

Hydrophosphinylation Pathways

Hydrophosphinylation is recognized as a general synthetic route for the formation of phosphoramidates. nih.govresearchgate.net This class of reactions typically involves the addition of a P-H bond across an unsaturated bond. One notable example is the lanthanum-catalyzed double hydrophosphinylation of unactivated nitriles, which can yield products with a P-C-N-P framework from secondary alkyl and aryl nitriles. acs.orgfigshare.com Another approach involves the visible-light-induced hydrophosphinylation of unactivated alkenes with diaryl phosphine oxides, which proceeds under mild conditions using an organic dye as a photocatalyst. rsc.org While these methods are established for creating P-N linkages, their specific application for the direct synthesis of phosphorodiamidic azides is not extensively detailed in the surveyed literature. nih.govresearchgate.net

Phosphoramidate-Aldehyde-Dienophile (PAD) Formations

The Phosphoramidate-Aldehyde-Dienophile (PAD) reaction is another pathway identified in the broader context of phosphoramidate synthesis. nih.govresearchgate.net This multicomponent reaction typically involves the formation of a phosphoramidate by combining a phosphite, an aldehyde, and a dienophile. While it stands as a distinct category among methods for creating P-N bonds, specific examples detailing its use to generate phosphorodiamidic azides have not been prominently featured in the available research. nih.govresearchgate.net

Transition Metal-Free Syntheses Involving Phosphoryl Azides and Amines

A simple and highly efficient method for synthesizing phosphoramidates involves the direct amination of phosphoryl azides with amines under metal- and base-free conditions. acs.orgnih.gov This approach is environmentally friendly and demonstrates good functional-group tolerance. nih.gov The reaction proceeds via a direct nucleophilic substitution at the phosphorus center, where the amine attacks the phosphoryl azide, leading to the cleavage of the P-N₃ bond and the azide anion acting as a leaving group. acs.org This one-step process provides good to excellent yields for a variety of primary and secondary amines. nih.gov

The scope of this reaction has been evaluated with various amines, demonstrating its versatility. For instance, reactions with primary amines such as n-propylamine and n-butylamine, as well as secondary cyclic amines like morpholine (B109124), have produced the corresponding phosphoramidates in high yields. acs.org

Table 1: Yields of Phosphoramidates from Diphenyl Phosphoryl Azide and Various Amines

| Amine Substrate | Product | Isolated Yield (%) | Reference |

|---|---|---|---|

| n-Propylamine | 3a | Excellent | nih.gov |

| n-Butylamine | 3b | Excellent | nih.gov |

| Tetrahydropyrrole | 3h | 85 | acs.org |

| Piperidine | 3i | 78 | acs.org |

| Morpholine | 3j | 90 | acs.org |

| Benzylamine (with Cl substituent) | - | 92 | acs.org |

| Benzylamine (with OCH3 substituent) | - | 85 | acs.org |

Ir(III)-Catalyzed P-N Bond Formation Using Phosphoryl Azides

Iridium-catalyzed reactions offer another pathway for the synthesis of phosphoramidates, specifically for creating N-aryl phosphoramidates. This method involves the direct C-H phosphoramidation of arenes that bear a directing group, such as pyridinyl, pyrazoyl, or quinolinyl. organic-chemistry.org Phosphoryl azide serves as the amino source in this transformation. The Ir(III)-catalyzed process exhibits good functional group tolerance and proceeds smoothly under mild conditions to provide the desired N-aryl phosphoramidates in good yields. organic-chemistry.org

Solid-Phase Synthesis Techniques Utilizing Azide Chemistry

Solid-phase synthesis is a cornerstone of modern chemical and biological research, enabling the automated construction of complex oligomers. The use of azide chemistry within this framework allows for the introduction of valuable functionalities into these molecules.

Incorporation into Oligonucleotide Analogues (e.g., Phosphorodiamidate Morpholino Oligonucleotides)

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are synthetic nucleic acid analogs with significant therapeutic promise. The synthesis of these molecules often relies on solid-phase techniques. A key challenge has been the incompatibility of the azide functional group with the phosphoramidite (B1245037) chemistry typically used in automated oligonucleotide synthesis. researchgate.net However, optimized reaction conditions have been developed that allow for the synthesis and incorporation of stable azide-containing phosphoramidites. researchgate.netrsc.org These azide-modified building blocks can be successfully used in standard phosphoramidite synthesis cycles to produce azide-modified DNA sequences. researchgate.net

Alternative methods for introducing azides into oligonucleotides include the use of P(V) reagents like H-phosphonates and phosphotriesters, or post-synthesis modification. researchgate.net For PMOs specifically, a convergent synthetic strategy has been developed that involves the ligation of a 5'-azide PMO fragment with another fragment on a solid support.

Convergent Click Ligation Strategies in Polymer and Oligomer Synthesis

"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful and highly efficient method for ligating molecular fragments. This strategy has been successfully applied in a convergent synthesis approach for polymers and oligomers, including PMOs.

In this approach, a PMO fragment functionalized with a terminal azide (e.g., a 5'-azide PMO) is chemically "clicked" to another fragment containing a terminal alkyne. This ligation can be performed both in solution and on a solid support. To facilitate this, specialized 3'-N-propargyl chlorophosphoramidate morpholino monomers for all four nucleobases have been synthesized to create the necessary 3'-alkyne PMO fragment. The resulting triazole-incorporated PMOs have shown comparable or even improved binding affinity to complementary DNA and RNA strands. This convergent click ligation strategy is significant as it can help overcome challenges in purification associated with traditional linear synthesis, which can produce shorter oligomer impurities that are difficult to separate.

Reaction Mechanisms and Reactivity Profiles of Phosphorodiamidic Azides

Nucleophilic Substitution Reactions

The phosphorus atom in phosphorodiamidic azides is electrophilic and susceptible to attack by nucleophiles. The azido (B1232118) group (N₃) is an excellent leaving group, a property attributed to its ability to depart as a stable dinitrogen molecule (N₂) and a nitride ion, although in the context of substitution reactions, it leaves as the azide (B81097) anion (N₃⁻). This reactivity is central to the synthetic utility of these compounds.

Phosphorodiamidic azides undergo nucleophilic substitution at the phosphorus center, where the azido group is displaced by a range of nucleophiles. The general mechanism is analogous to the well-studied substitutions on phosphonyl halides and typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway at the phosphorus atom. This process involves the formation of a transient, high-energy pentacoordinate trigonal bipyramidal transition state.

Hydrolysis (Reaction with Water): In the presence of water, phosphorodiamidic azides can be hydrolyzed to the corresponding phosphorodiamidic acid, releasing hydrazoic acid. The reaction is generally slow at neutral pH but can be catalyzed by acidic conditions. nih.gov Protonation of one of the amide nitrogen atoms can make the phosphorus center more electrophilic and facilitate the attack by a water molecule. nih.gov

Alcoholysis (Reaction with Alcohols): Alcohols can act as nucleophiles to displace the azide group, resulting in the formation of a new phosphate (B84403) ester bond. This reaction yields phosphoramidate (B1195095) esters and is often carried out in the presence of a non-nucleophilic base to neutralize the hydrazoic acid byproduct. The reverse of this type of reaction is seen in the Mitsunobu reaction, where alcohols are converted to azides using reagents like diphenylphosphoryl azide (DPPA), highlighting the interchangeability of these functional groups at a phosphorus center. commonorganicchemistry.comgoogle.com

Aminolysis (Reaction with Amines): Amines, being potent nucleophiles, can react with phosphorodiamidic azides to displace the azide anion. This reaction leads to the formation of a new P-N bond, yielding phosphoric triamides. A study by Chen et al. described the reaction of diphenyl phosphoryl azide with various amines to form phosphoramidates, illustrating this fundamental reactivity. nih.gov

The general scheme for these substitution reactions is presented below:

Scheme 1: Nucleophilic Substitution on a Phosphorodiamidic Azide

R₂N(R'₂N)P(O)N₃ + Nu⁻ → R₂N(R'₂N)P(O)Nu + N₃⁻

(Where Nu⁻ = OH⁻, RO⁻, R''₂N⁻)

The azido group is a classic example of a pseudohalogen. wikipedia.org Pseudohalogens are polyatomic molecules that exhibit chemical properties similar to those of true halogens (F, Cl, Br, I). wikipedia.org The azide anion (N₃⁻) shares several characteristics with halide ions: it is a univalent anion, it forms a strong acid with hydrogen (hydrazoic acid, HN₃), and it can act as a good leaving group in nucleophilic substitution reactions. wikipedia.orgnih.gov

In the context of phosphorodiamidic azides, the P-N₃ bond behaves analogously to a P-Halogen bond. The facility with which the azide is displaced by other nucleophiles is a direct manifestation of this pseudohalogen character. This reactivity allows phosphorodiamidic azides to be used as versatile intermediates in the synthesis of other phosphorus compounds, much like their phosphorodiamidic chloride or bromide counterparts. The stability of the departing azide anion contributes to the thermodynamic favorability of these substitution reactions.

Cycloaddition Reactions

The azido group is a 1,3-dipole, which enables it to participate in a variety of pericyclic reactions, most notably 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.orgrsc.org This reaction provides a highly efficient and regioselective method for joining an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it applicable to phosphorodiamidic azide systems. rsc.orgnih.gov

The mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govnih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal version and ensures exclusive formation of the 1,4-regioisomer. organic-chemistry.org

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

| Reactants | A terminal alkyne and an organic azide (e.g., a phosphorodiamidic azide). |

| Catalyst | A Copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov |

| Product | A 1,4-disubstituted 1,2,3-triazole. |

| Regioselectivity | High; exclusively forms the 1,4-isomer. organic-chemistry.org |

| Conditions | Typically mild, often conducted in aqueous or mixed aqueous-organic solvents at room temperature. rsc.org |

This reaction allows for the straightforward conjugation of phosphorodiamidic azide moieties to alkyne-tagged molecules, opening avenues for their use in materials science and bioconjugation.

Beyond the copper-catalyzed variant, phosphorodiamidic azides can participate in other cycloaddition reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cellular toxicity associated with copper catalysts, a catalyst-free version of the azide-alkyne cycloaddition was developed. magtech.com.cnnih.gov SPAAC utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO, BCN), which possesses high ring strain. nih.govnih.gov This strain is released during the cycloaddition, providing the thermodynamic driving force for the reaction to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cnresearchgate.net SPAAC is a truly bioorthogonal reaction and would allow for the ligation of phosphorodiamidic azides to biomolecules in living systems. nih.govrsc.org

Huisgen 1,3-Dipolar Cycloaddition: This is the original, thermal cycloaddition between an azide and an alkyne. wikipedia.orgorganic-chemistry.org However, it typically requires elevated temperatures and, when using asymmetric alkynes, produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility compared to the catalyzed versions. organic-chemistry.org

Staudinger Reaction and Its Derivatives

The Staudinger reaction, discovered by Hermann Staudinger, is a reaction between an azide and a tertiary phosphine (B1218219) (or phosphite). thermofisher.comwikipedia.org This reaction is fundamental to the reactivity of phosphorodiamidic azides in the presence of P(III) compounds and forms the basis for several important transformations.

The reaction proceeds through the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a linear phosphazide (B1677712) intermediate. This intermediate readily loses a molecule of dinitrogen (N₂) to form a highly reactive iminophosphorane (also known as an aza-ylide). sigmaaldrich.comorganic-chemistry.org

R₃P + R'N₃ → R₃P=NR' + N₂

The fate of the iminophosphorane intermediate defines the specific variant of the Staudinger reaction:

Staudinger Reduction: In the presence of water, the iminophosphorane is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. wikipedia.orgcommonorganicchemistry.com When applied to a phosphorodiamidic azide, this pathway would not be a simple reduction but would involve the reaction with an external phosphine, followed by hydrolysis. A more relevant transformation is the intramolecular Staudinger reaction, where an azido group and a phosphite (B83602) are present in the same molecule, leading to cyclic phosphoramidates. nih.gov

Staudinger Ligation: This is a highly significant bioorthogonal reaction developed for covalently linking molecules. sigmaaldrich.comthermofisher.com In this modification, the phosphine reagent is engineered to contain an electrophilic trap, typically a methyl ester, positioned ortho to the phosphorus atom. sigmaaldrich.comnih.gov The initially formed iminophosphorane undergoes a rapid intramolecular cyclization, attacking the ester to form a stable amide bond, thereby linking the two original molecules. thermofisher.comnih.gov This reaction is highly chemoselective and has been used for labeling biomolecules. nih.govnih.gov

Aza-Wittig Reaction: In the absence of water or an internal trap, the iminophosphorane can react with carbonyl compounds (aldehydes or ketones) in a manner analogous to the Wittig reaction. wikipedia.orgchem-station.com This aza-Wittig reaction produces an imine and a phosphine oxide, forming a new C=N double bond. wikipedia.orgnih.gov This provides a route to synthesize imine-conjugated phosphorodiamidic structures.

Table 2: Derivatives of the Staudinger Reaction

| Reaction | Key Feature | Product from Iminophosphorane Intermediate |

| Staudinger Reduction | Reaction with water. wikipedia.org | Primary amine and phosphine oxide. |

| Staudinger Ligation | Intramolecular trapping by an ortho-ester on the phosphine. sigmaaldrich.com | Stable amide bond. |

| Aza-Wittig Reaction | Reaction with a carbonyl compound. wikipedia.org | Imine and phosphine oxide. |

Detailed Reaction Mechanisms: Iminophosphorane Formation, Nitrogen Expulsion, and Hydrolysis

The reaction of phosphorodiamidic azides with phosphines, such as triphenylphosphine (B44618), is a cornerstone of their chemistry, proceeding through the well-established Staudinger reaction mechanism. youtube.com This process is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen atom (Nγ) of the azide group. nih.gov This attack forms a linear phosphazide intermediate. youtube.comic.ac.uk

The phosphazide intermediate is generally unstable and undergoes a series of transformations. It typically cyclizes to form a four-membered ring intermediate. nih.gov This cyclic intermediate is highly transient and readily loses a molecule of dinitrogen (N₂), which is an energetically favorable process. nih.gov The expulsion of nitrogen gas results in the formation of an iminophosphorane (also known as an aza-ylide), a species containing a phosphorus-nitrogen double bond (P=N). youtube.comic.ac.uk

However, in some contexts, the reaction of phosphoryl azides can proceed via a different pathway. For instance, a transition-metal-free synthesis of phosphoramidates has been demonstrated where an amine directly attacks the phosphorus center of a phosphoryl azide. In this nucleophilic substitution mechanism, the azide anion serves as the leaving group, and the nitrogen atom from the amine is incorporated into the final phosphoramidate product. nih.gov

Investigation of Transition States (e.g., Cis-Transition State Preference)

The mechanism of the Staudinger reaction has been the subject of detailed computational studies, which have provided significant insights into its transition states. Density functional theory (DFT) calculations have shown that the reaction between a phosphine and an azide proceeds preferentially through a cis-transition state. researchgate.net This pathway is energetically more favorable than a trans-transition state or a one-step mechanism where the phosphine attacks the internal nitrogen atom of the azide. researchgate.net

The initial formation of the phosphazide intermediate is predicted to favor a s-cis conformation. ic.ac.uk This s-cis isomer is more stable than the corresponding s-trans isomer. ic.ac.uk From this s-cis intermediate, the reaction can proceed in one of two ways: it can either cyclize to form the four-membered ring that leads to the iminophosphorane, or it can isomerize to the more stable s-trans phosphazide, which can sometimes be isolated if it has appropriate stabilizing substituents. ic.ac.uk The energy barrier for isomerization is generally accessible. ic.ac.uk

The rate of the Staudinger reaction is influenced by the polarity of the solvent. The reaction proceeds more rapidly in polar solvents, which is consistent with a polar transition state that is stabilized by the solvent environment. nih.gov

Table 1: Key Intermediates and Transition States in the Staudinger Reaction

| Species | Description | Role in Reaction Pathway |

|---|---|---|

| ***s-cis*-Phosphazide** | Initial adduct formed from phosphine and azide. ic.ac.uk | Key intermediate leading to cyclization and N₂ expulsion. ic.ac.uk |

| ***s-trans*-Phosphazide** | Isomer of the s-cis-phosphazide. | Can be an isolable, more stable intermediate with certain substituents. ic.ac.uk |

| Four-membered Ring | Cyclic intermediate formed from the s-cis-phosphazide. nih.gov | Precedes the expulsion of dinitrogen. youtube.com |

| ***cis*-Transition State** | The preferred geometric arrangement for the initial reaction. researchgate.net | The lowest energy pathway for the formation of the phosphazide. researchgate.net |

Staudinger Ligation and Traceless Staudinger Ligation in Phosphorus-Containing Systems

The Staudinger ligation is a powerful and highly selective bioorthogonal reaction that modifies the classic Staudinger reaction to create a stable amide bond. miami.edupublish.csiro.au In its original form, an ester group is placed in the ortho position of one of the aryl rings of the triphenylphosphine. After the iminophosphorane is formed, the nitrogen atom attacks the nearby ester in an intramolecular reaction. Subsequent hydrolysis results in the formation of an amide bond, covalently linking the two original molecules, but leaves the phosphine oxide attached to one of the fragments. researchgate.netresearchgate.net

To overcome the issue of the residual phosphine oxide, the "traceless" Staudinger ligation was developed. ic.ac.ukresearchgate.net This elegant modification utilizes a phosphinothioester, where the acyl group intended for amide bond formation is linked to the phosphine via a thioester. researchgate.net The reaction proceeds through the standard formation of an iminophosphorane intermediate. The nucleophilic nitrogen of the iminophosphorane then attacks the thioester carbonyl. This intramolecular rearrangement results in the formation of the desired amide bond and the cleavage of the P-S bond, liberating a phosphine oxide byproduct that is not part of the final ligated product. researchgate.netresearchgate.net

This method is highly chemoselective, meaning the azide and phosphine groups react specifically with each other without interfering with most other functional groups found in biological systems. researchgate.net The rate-limiting step in the traceless Staudinger ligation is typically the initial association of the phosphinothioester and the azide.

Phosphine-Mediated Reactions for Chemical Transformations

Beyond the Staudinger reduction and ligation, the reactivity of the iminophosphorane intermediate formed from phosphorodiamidic azides can be harnessed for other chemical transformations.

One of the most significant of these is the aza-Wittig reaction . In this process, the iminophosphorane intermediate is not hydrolyzed but instead reacts with a carbonyl compound, such as an aldehyde or ketone. acs.org The reaction results in the formation of an imine (a compound containing a carbon-nitrogen double bond) and triphenylphosphine oxide. acs.org

Phosphine-mediated reactions of azides can also be directed to form other valuable chemical structures. For example, a method has been developed for the conversion of azides into diazo compounds through an acyl triazene (B1217601) intermediate, inspired by the Staudinger ligation. In other specialized cases, phosphines can mediate cascade reactions between azides and other organic partners, such as Morita-Baylis-Hillman (MBH) acetates of acetylenic aldehydes, to construct complex heterocyclic systems like substituted pyrroles. The iminophosphorane intermediate can also react with carbon dioxide to form ureas.

Rearrangement Reactions

Pyrolysis and Thermally Induced Transformations (e.g., Phosphenimidic Amide Dimer Formation)

The thermal decomposition, or pyrolysis, of azides is a common method for generating highly reactive nitrene intermediates. publish.csiro.au However, the pyrolysis of N,N'-disubstituted phosphorodiamidic azides can lead to different, specific rearrangement products.

In a key example, the pyrolysis of N,N'-dicyclohexylphosphorodiamidic azide does not produce a free phosphoryl nitrene. Instead, it undergoes a transformation to yield a stable, dimeric product known as a phosphenimidic amide dimer . researchgate.net This same type of dimer was also observed upon pyrolysis of N,N'-dibenzylphosphorodiamidic azide. researchgate.net This reaction demonstrates a distinct thermal rearrangement pathway for these phosphorus-containing azides compared to many simple organic azides. The stability of some phosphoryl azides is notable; for instance, O,O-diphenylphosphoryl azide can be distilled at 157°C under vacuum and only begins to evolve nitrogen vigorously at 175°C. researchgate.net

Schmidt Rearrangement Contexts

The Schmidt reaction is a classic organic reaction in which an azide reacts with an electrophile, typically a carbonyl compound, under acidic conditions to give a rearranged product with the expulsion of nitrogen gas. When a carboxylic acid is the substrate, the product is an amine; when it is a ketone, an amide is formed.

The reaction is closely related to the Curtius rearrangement, but in the Schmidt reaction, the acyl azide intermediate is generated in situ from a carboxylic acid and hydrazoic acid (HN₃). The mechanism involves the protonation of the carbonyl group, followed by nucleophilic addition of the azide. The resulting intermediate then undergoes a rearrangement, where one of the carbon groups attached to the carbonyl migrates to the nitrogen atom, leading to the expulsion of N₂.

While the classical Schmidt reaction uses hydrazoic acid, the reaction has been extended to use alkyl azides. In this context, an alkyl azide reacts with a ketone or aldehyde in the presence of an acid promoter. Given that a phosphorodiamidic azide contains an azide functional group, it could plausibly serve as the azide component in a Schmidt-type rearrangement with a suitable carbonyl-containing substrate under acidic conditions. This provides a potential, though less commonly documented, avenue for the reactivity of phosphorodiamidic azides, leveraging their ability to act as a source of a nitrene-like species in a rearrangement context.

Curtius Rearrangement Considerations

The Curtius rearrangement is a thermal decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is a key step in converting carboxylic acids into amines, carbamates, or urea (B33335) derivatives. nih.gov While the classical Curtius rearrangement involves acyl azides derived from carboxylic acids, the principles can be extended to phosphorus-containing azides like phosphorodiamidic azides.

The mechanism of the Curtius rearrangement has been a subject of study. It was initially thought to be a two-step process involving the formation of an acyl nitrene intermediate. nih.gov However, more recent research, supported by thermodynamic calculations, suggests a concerted mechanism where the loss of nitrogen and the migration of the R-group occur simultaneously. wikipedia.org This concerted pathway explains the full retention of configuration at the migrating group. wikipedia.orgnih.gov

In the context of phosphorodiamidic azides, a similar rearrangement, known as the Harger reaction (a Curtius-like migration), occurs with phosphinic azides to form a metaphosphonimidate. wikipedia.org Subsequent hydrolysis or alcoholysis of this intermediate yields a phosphonamidate. wikipedia.org

Several methods can be used to generate the necessary acyl azide precursors for the Curtius rearrangement. These include the reaction of acid chlorides or mixed anhydrides with an azide salt, such as sodium azide or trimethylsilyl (B98337) azide. nih.govthermofisher.com One-pot procedures have also been developed to convert carboxylic acids directly to carbamates, avoiding the isolation of the potentially explosive acyl azide. organic-chemistry.org For instance, a method involving the formation of a mixed anhydride (B1165640) of a carboxylic acid and phosphoric acid allows for the in-situ generation of the acyl azide, which then undergoes the rearrangement. nih.gov

The reaction conditions for the Curtius rearrangement can be influenced by catalysts. Protic or Lewis acids can significantly lower the reaction temperature, making the reaction more suitable for sensitive substrates. thermofisher.com

Other Notable Reaction Pathways

The aza-Wittig reaction is a chemical transformation that converts carbonyl compounds into imines through the reaction with an iminophosphorane (aza-ylide). wikipedia.orgchem-station.com This reaction is analogous to the Wittig reaction, where a phosphonium (B103445) ylide is used to form a carbon-carbon double bond. beilstein-journals.org

Iminophosphoranes are typically generated from the reaction of a phosphine with an organic azide, a process known as the Staudinger reaction. chem-station.com In the context of phosphorodiamidic azides, the azide functionality can react with a phosphine to form the corresponding iminophosphorane. This intermediate can then react with a carbonyl compound, such as an aldehyde or ketone, to produce an imine and a phosphine oxide byproduct. wikipedia.orgbeilstein-journals.org

The aza-Wittig reaction has broad applications in organic synthesis, including the preparation of N-heterocyclic compounds through intramolecular versions of the reaction. wikipedia.org Besides aldehydes and ketones, the reaction can also be applied to other electrophiles. For example, the reaction of iminophosphoranes with carbon dioxide yields isocyanates, with carbon disulfide gives isothiocyanates, and with isocyanates produces carbodiimides. wikipedia.orgyoutube.com

Catalytic versions of the aza-Wittig reaction have been developed to address the issue of the stoichiometric formation of the phosphine oxide byproduct, which can complicate product purification. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org These catalytic systems can involve either phosphorus(V) or phosphorus(III) catalysts. beilstein-journals.org

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and thioethers, with inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction typically involves an alcohol, a nucleophile, a phosphine (usually triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

When an azide source is used as the nucleophile, the Mitsunobu reaction provides a powerful tool for the synthesis of organic azides from alcohols. organic-chemistry.org Diphenylphosphoryl azide (DPPA) is a commonly used azide source in these reactions. researchgate.netcommonorganicchemistry.com The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, forming a good leaving group that is subsequently displaced by the azide anion in an SN2-type mechanism. organic-chemistry.org

The Mitsunobu reaction with azides has been widely applied in the total synthesis of natural products. researchgate.netnih.gov The resulting azides can be readily reduced to primary amines, making this a key transformation in the synthesis of complex molecules containing amino groups. organic-chemistry.org

| Reagents | Nucleophile | Product | Reference |

| Alcohol, PPh3, DEAD/DIAD | Azide (from DPPA) | Organic Azide | commonorganicchemistry.com |

| Alcohol, PPh3, DEAD/DIAD | Carboxylic Acid | Ester | wikipedia.org |

| Alcohol, PPh3, DEAD/DIAD | Phthalimide | Phthalimide derivative | organic-chemistry.org |

Gallium trichloride (B1173362) (GaCl3) has been shown to react with certain organic azides, leading to the formation of various nitrogen-containing compounds. nih.gov Molten gallium trichloride can act as a solvent for oxidative metal recycling and exists in equilibrium between a dimeric form (Ga2Cl6) at lower temperatures and a monomeric form (GaCl3) at higher temperatures. nih.gov

Studies on the reaction of aromatic azides with gallium trichloride have revealed the formation of long-lived paramagnetic species. nih.gov For example, the reaction of 4-methoxyphenyl (B3050149) azide with GaCl3 resulted in the formation of 4-amino-4'-methoxydiphenylamine (B89606) and its corresponding radical cation, along with other products and polymeric material. nih.gov The reaction is often accompanied by the evolution of nitrogen gas and the development of a deep color. nih.gov

The reactivity of the azide with GaCl3 is influenced by the substituents on the aromatic ring. Electron-donating groups appear to facilitate the reaction, while electron-withdrawing groups can inhibit it. For instance, no reaction was observed with 4-azidobenzonitrile. nih.gov Aliphatic azides, such as ethyl 5-azidopentanoate, also did not undergo the same type of reaction. nih.gov Similar reactions have been observed with other group 13 metal trichlorides like aluminum trichloride (AlCl3) and indium trichloride (InCl3), with AlCl3 often leading to more vigorous reactions. nih.gov

| Azide Substrate | Reagent | Key Observation/Product | Reference |

| 4-methoxyphenyl azide | GaCl3 | 4-amino-4'-methoxydiphenylamine, radical cations | nih.gov |

| 4-azidobenzonitrile | GaCl3 | No reaction | nih.gov |

| ethyl 5-azidopentanoate | GaCl3 | Gas evolution, no color change | nih.gov |

| 1-azido-4-fluorobenzene | GaCl3 | Interesting results (details not specified) | nih.gov |

Redox-neutral reactions are an important class of transformations in organic synthesis as they often offer high atom economy and milder reaction conditions. In the context of amidation, several redox-neutral processes have been developed.

One approach involves the rhodium(III)-catalyzed unsymmetrical C-H alkylation and amidation of N-phenoxyacetamides with diazo compounds. nih.gov This reaction proceeds under mild, redox-neutral conditions, with dinitrogen as the only byproduct. The proposed mechanism involves an initial C-H alkylation followed by an intramolecular oxidative addition of the O-N bond to a rhodium(V) nitrenoid species, which then leads to the amidation at the second ortho position. nih.gov

Another area of development is in photocatalytic redox-neutral processes. For instance, the photocatalytic oxidation of α-carbonyl radicals of amides to the corresponding α-carbonyl carbocations has been reported. researchgate.net This allows for the α-nucleophilic addition to amides without prefunctionalization. While not directly involving phosphorodiamidic azides, these advanced redox-neutral methods highlight the ongoing efforts to develop more efficient and sustainable amidation reactions.

Theoretical and Computational Investigations of Phosphorodiamidic Azide Reactivity

Analysis of Molecular Orbitals and Electronic Structure in Reaction Intermediates

The stability and reactivity of intermediates in phosphorodiamidic azide (B81097) reactions are governed by their electronic structure, which can be elucidated through molecular orbital (MO) analysis. ubc.cayoutube.com The azide group itself has a linear geometry, and its molecular orbitals are formed from the combination of the atomic orbitals of the three nitrogen atoms. youtube.comyoutube.com The interaction of these orbitals with the orbitals of the phosphorus center is key to understanding the bonding in reaction intermediates. researchgate.net

In the formation of the initial phosphazide (B1677712) adduct, two primary conformations are possible: cis and trans. ubc.ca The relative stability of these isomers can be explained by analyzing their molecular orbitals. ubc.ca This analysis helps to understand the preference for the cis-transition state during the initial phase of the reaction. ubc.ca The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are particularly important, as their energies and spatial distributions dictate the feasibility and regioselectivity of the reaction. nih.govresearchgate.net For instance, the nucleophilic attack of the phosphorus atom is directed by the shape and energy of the LUMO of the azide group.

Elucidation of Substituent and Solvent Effects on Reaction Pathways and Kinetics

The reaction pathways and rates of reactions involving phosphorodiamidic azide are highly sensitive to the nature of substituents on both the phosphorus atom and the azide moiety, as well as the solvent environment. ubc.ca Computational studies have been instrumental in systematically exploring these effects.

Substituent Effects: The electronic properties of substituents can dramatically alter the energy barriers of reaction pathways. ubc.ca The electronic effect of the azide functional group itself has been investigated using Hammett-Taft parameters derived from both experimental measurements and electronic structure calculations. researchgate.net These studies reveal that the azide group can act as an inductively withdrawing group. researchgate.net However, its resonance effect can be "chameleonic," meaning it can act as either a π-donor or have negligible resonance contribution depending on the electronic demands of the molecular system it is part of. researchgate.net This dual nature significantly influences the stability of intermediates and transition states.

Solvent Effects: Solvent polarity can influence the relative energies of reactants, intermediates, and transition states. ubc.ca Polar solvents can stabilize charged or highly polar species, potentially lowering activation energy barriers. nih.govnih.gov Computational models often incorporate solvent effects using implicit solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to provide a more accurate energetic picture of the reaction in solution. nih.gov These models have shown that for some cycloaddition reactions, a higher dielectric constant of the solvent correlates with faster reaction rates. nih.gov

Table 2: Influence of Substituents on Azide Electronic Properties

This table shows Hammett-Taft parameters for the azide substituent, illustrating its electronic behavior in different chemical environments as determined by computational and experimental methods.

| Parameter | Value (in Phenol (B47542) System) | Value (in Benzoic Acid System) | Electronic Interpretation |

| σF (Field/Inductive Effect) | 0.38 researchgate.net | 0.69 researchgate.net | Azide is an inductively electron-withdrawing group. |

| σR (Resonance Effect) | 0.02 researchgate.net | -0.39 researchgate.net | Resonance effect is negligible in the phenol system but shows strong π-donation in the benzoic acid system. researchgate.net |

Computational Modeling of Azide-Involving Reactions and Their Energetics

Computational modeling provides a quantitative framework for understanding the energetics of reactions involving azides. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. nih.gov This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies. nih.gov

These models are predictive tools; they can be used to screen potential reactants and predict which pairs are likely to react efficiently under specific conditions. mit.edu The energy of a molecule in a force field is a crucial indicator of its stability. mdpi.com Energy minimization procedures are used to find the most stable geometry of a molecule, which is a prerequisite for accurate energy calculations. mdpi.com For complex reactions, such as the [3+2] cycloadditions involving azides, DFT calculations can predict activation energies and explain observed regioselectivity with high accuracy. mdpi.com These computational insights are invaluable for designing new reactions and optimizing existing synthetic protocols. mit.edu

Spectroscopic Characterization Techniques for Phosphorodiamidic Azide Analysis

Vibrational Spectroscopy Methods

Vibrational spectroscopy is a cornerstone in the characterization of phosphorodiamidic azide (B81097), offering direct insights into the presence and nature of its key functional groups.

Infrared (IR) Spectroscopy for Azide Functionality Detection

Infrared (IR) spectroscopy is a powerful tool for identifying the azide (–N₃) functional group due to its characteristic and strong absorption bands. The asymmetric stretching vibration of the azide group typically appears in a distinct region of the IR spectrum, generally between 2100 and 2140 cm⁻¹. nih.govrsc.org This absorption is intense and serves as a reliable diagnostic marker for the presence of the azide moiety in the molecule. nih.gov The exact position of this band can be influenced by the local chemical environment, including the solvent and the electronic nature of the rest of the molecule. nih.gov For instance, hydrogen bonding interactions with protic solvents can cause a shift in the absorption frequency. nih.gov

Another characteristic vibration of the azide group is its symmetric stretching mode, which is typically observed at a lower frequency, around 1200-1300 cm⁻¹. researchgate.net However, this band is often weaker and can sometimes be obscured by other absorptions in the fingerprint region of the spectrum. The IR spectrum also provides information about other functional groups present in phosphorodiamidic azide, such as the P=O and N-H stretching vibrations.

Raman Spectroscopy (Implicit in vibrational techniques)

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. The azide asymmetric stretch is also observable in the Raman spectrum, typically appearing in the same spectral region as in the IR spectrum. irdg.org The symmetric N₃ stretching mode, which is often weak in the IR spectrum, can sometimes give a stronger signal in the Raman spectrum. irdg.org Additionally, Raman spectroscopy can be useful for studying the vibrations of the phosphorus-containing backbone of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural determination of phosphorodiamidic azide. By analyzing the spectra of different nuclei, a comprehensive picture of the molecule's atomic arrangement can be constructed.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. In phosphorodiamidic azide, the protons attached to the nitrogen atoms (N-H protons) are of particular interest. The chemical shift of these protons can be influenced by factors such as hydrogen bonding and the electronic effects of the neighboring phosphoryl and azide groups. The coupling between the protons and the phosphorus nucleus (³¹P) can provide valuable information about the P-N bond connectivity. The multiplicity of the signals (e.g., doublet, triplet) reveals the number of neighboring protons.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | Variable, often broad | Singlet or doublet | J(H,P) can be observed |

Note: The chemical shifts and coupling constants are dependent on the solvent and the specific structure of the phosphorodiamidic azide derivative.

Phosphorus-31 (³¹P) NMR for Phosphorus Environment Characterization

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for characterizing the phosphorus center in phosphorodiamidic azide. wikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp and easily interpretable signals. wikipedia.org The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it. nih.govresearchgate.net The presence of the azide group directly attached to the phosphorus atom will have a distinct influence on the ³¹P chemical shift compared to other phosphorus compounds. researchgate.net The coupling between the phosphorus nucleus and neighboring protons (³¹P-¹H coupling) can also be observed in proton-coupled ³¹P NMR spectra, further confirming the structure. rsc.org

| Phosphorus Environment | Typical Chemical Shift (δ, ppm) |

| P(O)(N₃)(NH₂)₂ | Varies depending on substituents |

Note: The chemical shift is typically referenced to an external standard, such as 85% H₃PO₄. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio. In the analysis of azide-containing compounds, such as phosphorodiamidic azide, mass spectrometry reveals characteristic fragmentation patterns. A common fragmentation pathway for azides involves the loss of a dinitrogen molecule (N₂), resulting in an ion that is 28 mass units lighter than the parent molecule. nih.gov This facile expulsion of N₂ is a key diagnostic feature in the mass spectra of both aryl and aliphatic azides. nih.govresearchgate.net

The fragmentation of aryl azides, for instance, often follows a general pattern that can be influenced by the substituents on the aromatic ring. researchgate.net For polymeric materials functionalized with azide groups, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is often utilized. However, the inherent instability of the azide group can lead to in-source fragmentation, where the molecule breaks apart upon ionization, or post-source decay, where fragmentation occurs during the ion's flight to the detector. nih.gov This can sometimes lead to misinterpretation of the resulting spectra, as the observed ions may correspond to fragments rather than the intact parent molecule. nih.gov

Accurate mass measurements are therefore crucial to correctly identify the molecular ion and distinguish it from fragment ions. researchgate.netresearchgate.net By precisely determining the mass of the observed ions, researchers can confirm the elemental composition and verify the presence of the intact phosphorodiamidic azide molecule.

Photoelectron Spectroscopy

Photoelectron spectroscopy provides detailed information about the elemental composition and chemical states of a substance by analyzing the kinetic energies of electrons ejected from the material upon irradiation.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is an exceptionally sensitive surface analysis technique that provides quantitative elemental compositions and detailed information about the chemical environment of atoms on a material's surface. nih.govmdpi.com When analyzing surfaces modified with azide-containing compounds like phosphorodiamidic azide, XPS is instrumental in confirming the presence and chemical state of nitrogen. nih.govthermofisher.com

A characteristic feature in the high-resolution N1s XPS spectrum of an azide group is the presence of two distinct peaks. nih.govthermofisher.com These peaks arise from the different chemical environments of the nitrogen atoms within the linear N₃ group. The central nitrogen atom is more positively charged, while the two terminal nitrogen atoms are more negatively charged. This difference in electron density results in two separate signals. Typically, the peak corresponding to the two outer nitrogen atoms appears at a lower binding energy (around 402.1 eV) and has approximately twice the area of the peak for the central nitrogen atom, which appears at a higher binding energy (around 405.6 eV). nih.gov The observation of this 2:1 peak area ratio is strong evidence for the presence of intact azide groups on the surface. nih.govthermofisher.comazom.com

XPS can also be used to monitor the stability of the azide group, as prolonged exposure to X-rays can cause its degradation. thermofisher.comazom.com Furthermore, by analyzing the core-level spectra of other elements present in phosphorodiamidic azide, such as phosphorus, oxygen, and carbon, a complete picture of the surface elemental composition can be obtained. mdpi.comresearchgate.netresearchgate.net

Table 1: Typical XPS N1s Binding Energies for Azide Groups

| Nitrogen Atom Position | Typical Binding Energy (eV) | Relative Peak Area Ratio |

| Terminal Nitrogens (N⁻) | ~402.1 | 2 |

| Central Nitrogen (N⁺) | ~405.6 | 1 |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. Data sourced from studies on perfluorophenylazide-modified surfaces. nih.gov

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. nih.gov Electron Nuclear Double Resonance (ENDOR) is an advanced EPR technique that provides higher resolution of hyperfine couplings between the unpaired electron and nearby magnetic nuclei. diva-portal.orgrsc.org

In the context of phosphorodiamidic azide, these techniques are invaluable for studying radical intermediates that may form during chemical reactions or upon exposure to stimuli like light. For example, the azide anion (N₃⁻) can be oxidized to form the azidyl radical (•N₃), a highly reactive species. researchgate.net EPR spectroscopy can be used to detect and characterize this radical. researchgate.net

Studies on aromatic azides have shown that they can react to form complex radical cations, such as 'dimer' and 'trimer' species, which have been successfully characterized by EPR and pulsed ENDOR spectroscopy. researchgate.net The analysis of the resulting complex EPR spectra, often aided by computer simulations, allows for the determination of hyperfine coupling constants, which provide detailed information about the electronic structure and the distribution of the unpaired electron within the radical. diva-portal.orgresearchgate.net This information is crucial for understanding reaction mechanisms and the nature of transient intermediates. researchgate.net

Optical Spectroscopy Techniques for Quantification and Monitoring

Optical spectroscopy techniques, which measure the interaction of light with a substance, are widely used for the quantification and monitoring of chemical species.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the quantitative determination of a compound's concentration. researchgate.net

Fluorescence Spectroscopy for Quantification of Azide-Tagged Entities

Fluorescence spectroscopy is an extremely sensitive technique used to detect and quantify fluorescent substances. While the azide group itself is generally not fluorescent, it can be used as a "masked" or "pro-fluorescent" group. acs.org In this approach, a non-fluorescent molecule containing an azide is converted into a highly fluorescent product through a specific reaction, such as a photoactivated C-H insertion or a "click" reaction. acs.orgnih.gov

This "turn-on" fluorescence provides a powerful method for quantifying molecules or surfaces that have been tagged with an azide. nih.gov For instance, a non-fluorescent probe can be designed to react specifically with azide groups on a surface or a biomolecule. nih.govrsc.org After the reaction, the resulting fluorescent product can be measured, and its fluorescence intensity will be directly proportional to the number of azide groups present. nih.gov This methodology allows for the highly sensitive quantification of azide-tagged entities using a standard fluorometer. nih.govrsc.org

Advanced Applications of Phosphorodiamidic Azides in Synthetic Chemistry

Reagents for Heterocycle Synthesis

Phosphorodiamidic azides, and related phosphoryl azides like diphenylphosphoryl azide (B81097) (DPPA), are instrumental in the synthesis of a variety of nitrogen-containing heterocycles. nih.govdurham.ac.uk These reagents participate in reactions that form key intermediates for cyclization processes. Organic azides, in general, are well-established precursors for creating five- and six-membered heterocyclic rings, as well as more complex fused systems. researchgate.net Their ability to undergo reactions like cycloadditions and intramolecular aminations makes them valuable tools for synthetic chemists. nih.gov

One notable application involves the Curtius rearrangement, where a carboxylic acid can be converted into an amine via an acyl azide intermediate. durham.ac.uk Reagents like DPPA facilitate the in-situ formation of the acyl azide, which then rearranges to an isocyanate. durham.ac.uk This isocyanate is a versatile intermediate that can be trapped by various nucleophiles to form a range of products, which can then be used in the construction of heterocyclic structures. durham.ac.uk The synthesis of phosphorus(V)-substituted six-membered N-heterocycles also showcases the utility of azide-based methodologies. mdpi.com The versatility of these reagents allows for the synthesis of diverse heterocyclic systems, including pyrroles, pyrazoles, isoxazoles, triazoles, and pyridines. nih.gov

Table 1: Examples of Heterocycles Synthesized Using Azide-Based Methods

| Heterocycle Class | Synthetic Method | Azide Reagent Example | Reference |

|---|---|---|---|

| Pyrrolidines | Intramolecular C-H amination | Aliphatic azides with Ni-catalyst | nih.gov |

| Isoxazoles | Denitrogenative cyclization | Vinyl azides | nih.gov |

| Amines (precursors) | Curtius rearrangement | Diphenylphosphoryl azide (DPPA) | durham.ac.uk |

Precursors for Reactive Intermediates (e.g., Nitrenes)

A significant application of phosphorodiamidic azides and other organic azides is their role as precursors to highly reactive nitrene intermediates. researchgate.nethkhlr.de The decomposition of an azide, often induced thermally or photochemically, results in the extrusion of dinitrogen (N₂) gas and the formation of a nitrene (a neutral, monovalent nitrogen species). hkhlr.dersc.org This process is often the rate-determining first step in the reactions of azides. rsc.org

These generated nitrenes can be harnessed for a variety of synthetic transformations. One of the most common applications is in nitrene-transfer reactions, which are powerful methods for directly incorporating nitrogen atoms into organic molecules. researchgate.net For instance, nitrenes can add to alkenes to form aziridines, which are valuable building blocks in medicinal chemistry. researchgate.net The cross-coupling of azides with isocyanides, which proceeds through a nitrene-transfer mechanism, is an efficient route to synthesize unsymmetrical carbodiimides. nih.gov These carbodiimides can then be converted into a wide range of other functional groups and heterocyclic compounds. nih.gov The versatility of azide-derived nitrenes makes them indispensable for constructing C-N bonds in complex molecules. nih.gov

Tools in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of diverse compounds, known as a library, which can then be screened for desired biological activity. umb.edu Phosphorodiamidic azides and related phosphoramidate (B1195095) compounds are well-suited for this approach due to their modular nature, allowing for the connection of various building blocks. core.ac.uk

The parallel synthesis of phosphoramidate libraries has been successfully demonstrated, often in a 96-well format for high-throughput screening. core.ac.uknih.gov In a typical approach, a phosphorochloridite core can be reacted with a diverse set of amines and alcohols to quickly generate a library of structurally distinct phosphoramidates. core.ac.uk This methodology allows for the systematic variation of steric and electronic properties around the phosphorus center, which is crucial for optimizing interactions with biological targets, such as in the development of new catalysts or antiviral agents. core.ac.uknih.gov The use of solid-phase synthesis techniques further enhances the efficiency of library creation and purification. nih.gov

Functional Group Introduction for Chemical Modification and Labeling

The azide group is a compact and versatile functional handle that can be introduced into molecules for subsequent chemical modification and labeling. Its bioorthogonal nature means it does not react with most functional groups found in biological systems, making it ideal for modifying complex biomolecules. scispace.com

In the synthesis of complex molecules like peptides, the azide group serves as an effective "masked" form of an amino group. iris-biotech.de An α-azido acid can be used in peptide synthesis instead of a standard amino acid. The azide is stable to many common reaction conditions used in peptide synthesis, including Fmoc deprotection. iris-biotech.de This orthogonality allows for the selective manipulation of other parts of the molecule without affecting the azide. Once the desired peptide backbone is assembled, the azide can be selectively and mildly reduced to the corresponding primary amine using reagents like phosphines. This strategy is particularly useful for creating branched or cyclic peptides and for overcoming challenges in hindered coupling reactions. iris-biotech.de

Table 2: Properties of the Azide Group as a Masked Amino Function

| Property | Description | Reference |

|---|---|---|

| Stability | Stable towards piperidine (Fmoc deprotection) and acidic treatments. | iris-biotech.de |

| Atom Efficiency | A small and efficient protecting group. | iris-biotech.de |

| Conversion | Readily reduced to an amino group under mild conditions (e.g., with phosphines). | iris-biotech.de |

| Applications | Synthesis of complex, branched, and cyclic peptides. | iris-biotech.de |

Modifying the phosphodiester backbone of oligonucleotides is a key strategy for enhancing their therapeutic properties, such as nuclease resistance and cellular uptake. nih.gov The azide group plays a crucial role in the synthesis of certain backbone-modified oligonucleotide analogues. For example, in the creation of the novel 'NAA-modification' (Nucleosyl Amino Acid), an azide is introduced at the 3'-position of a sugar ring via nucleophilic displacement. beilstein-journals.org This 3'-azido derivative serves as a stable intermediate that is later reduced to a 3'-amino group, which is essential for forming the final zwitterionic internucleotide linkage. beilstein-journals.org This demonstrates the utility of the azide as a synthetic precursor to an amine in the complex environment of nucleic acid chemistry. beilstein-journals.orgbeilstein-journals.org

The azide group is central to powerful bioorthogonal ligation reactions used for fluorescently labeling biomolecules. scispace.com These methods allow for the specific attachment of a fluorescent dye to a molecule of interest, such as a peptide-oligonucleotide conjugate, for use in tracking and imaging studies. nih.govnih.gov

Two prominent azide-based labeling strategies are:

Azide-Alkyne "Click" Chemistry : This highly efficient cycloaddition reaction forms a stable triazole linkage between an azide-modified biomolecule and an alkyne-functionalized fluorescent dye. nih.gov

Staudinger-Bertozzi Ligation : This reaction occurs between an azide and a specifically engineered phosphine (B1218219) derivative that carries a fluorescent probe. scispace.com The reaction forms a stable amide bond and is highly specific, proceeding efficiently in aqueous environments under mild conditions. scispace.com

These methodologies are crucial for preparing fluorescently labeled conjugates, which are used to study the intracellular delivery and mechanism of action of therapeutic oligonucleotides. nih.govnih.gov

Modification and Functionalization of Material Surfaces

The covalent modification of material surfaces is a crucial technology for tailoring the properties of materials for a wide range of applications, from biocompatible medical implants to advanced electronic devices. Phosphonate-based compounds are of particular interest for modifying metal oxide surfaces due to the formation of stable, covalent bonds.

Platforms for "Click" Chemistry on Electrode and Polymer Surfaces

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading method for the functionalization of surfaces due to its high efficiency, selectivity, and mild reaction conditions. While the direct use of phosphorodiamidic azide for this purpose is not documented, the principles of surface functionalization using related azide- and phosphonate-containing molecules are well-established.

Conceptual Application: A hypothetical phosphorodiamidic azide could be anchored to a metal oxide electrode surface through its phosphorodiamidic group. The terminal azide group would then be available to react with alkyne-functionalized molecules via click chemistry. This would allow for the attachment of a wide variety of functionalities, such as electroactive species, catalysts, or biomolecules, in a controlled and specific manner.

Table 1: Potential Components for Surface Modification via Click Chemistry

| Component | Role in Surface Modification | Example Compound |

|---|---|---|

| Anchor | Binds to the material surface | Phosphonic Acid |

| Linker | Provides a spacer and reactive group | Azide-terminated alkyl chain |

| Functional Molecule | Imparts desired properties to the surface | Ferrocene (electroactive), Biotin (biorecognition) |

Similarly, for polymer surfaces, a phosphorodiamidic azide could potentially be incorporated into the polymer backbone or grafted onto the surface. The azide groups would then serve as handles for subsequent functionalization using click chemistry, enabling the creation of polymers with tailored surface properties.

Controlled Immobilization Strategies

Controlled immobilization is key to creating functional surfaces where the orientation and density of the attached molecules are precisely managed. Phosphonate-based self-assembled monolayers (SAMs) on metal oxide surfaces are a common strategy for achieving such control.

Hypothetical Immobilization Strategy: A phosphorodiamidic azide could be used to form a SAM on a suitable substrate. The packing and orientation of the molecules within the SAM would be influenced by the nature of the diamide group and the length of any associated alkyl chains. The terminal azide groups would then provide a platform for the controlled, covalent attachment of other molecules. The density of the immobilized species could be controlled by co-adsorbing the phosphorodiamidic azide with a non-reactive phosphonate derivative.

Ligands in Asymmetric Catalysis (e.g., Chiral Phosphoric Acids as Catalysts)

Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for a wide range of enantioselective transformations. These catalysts typically feature a BINOL (1,1'-bi-2-naphthol) or similar chiral backbone. Phosphoramidites, which are structurally related to phosphorodiamidic amides, are also a well-established class of privileged ligands in transition-metal-catalyzed asymmetric reactions.

While there is no specific mention in the literature of phosphorodiamidic azides being used directly as ligands or catalysts in asymmetric synthesis, their structural motifs are present in related, highly successful catalyst systems. A chiral phosphorodiamidic acid, for instance, could potentially act as a Brønsted acid catalyst. The diamide groups could be modified with chiral amines to create a chiral environment around the acidic proton, enabling enantioselective protonation or activation of substrates.

Table 2: Key Features of Chiral Phosphorus-Based Catalysts

| Catalyst Class | Key Structural Feature | Mode of Action | Typical Reactions |

|---|---|---|---|

| Chiral Phosphoric Acids | Chiral diol backbone (e.g., BINOL) | Brønsted acid catalysis | Mannich reaction, Friedel-Crafts alkylation |

| Phosphoramidites | Chiral diol and/or amine | Ligand for transition metals | Asymmetric hydrogenation, conjugate addition |

The azide functionality in a hypothetical chiral phosphorodiamidic azide catalyst could serve as a precursor to other functional groups or be used to tether the catalyst to a solid support for easier separation and recycling. However, the inherent reactivity of the azide group would need to be compatible with the conditions of the catalytic reaction.

Future Research Directions and Emerging Paradigms in Phosphorodiamidic Azide Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of phosphorodiamidic azide (B81097) is expected to focus on developing routes that are not only high-yielding but also adhere to the principles of sustainable chemistry. Traditional methods for the synthesis of related phosphoramidates often involve multi-step processes and the use of hazardous reagents. nih.gov

Future synthetic strategies are anticipated to explore:

Catalytic Approaches: The use of earth-abundant metal catalysts, such as those based on copper or iron, could provide more environmentally friendly alternatives to traditional methods. nsf.gov These catalysts could enable more direct and atom-economical pathways to the phosphorodiamidic azide core.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reproducibility, particularly when dealing with potentially energetic compounds like azides. nih.gov The development of automated flow processes could allow for the safe and efficient production of phosphorodiamidic azide. wikipedia.org

Alternative Reagents: Research into novel azidating agents that are more stable and less toxic than traditional azide sources is a promising avenue. The development of reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) for other organic azides showcases a trend that could be adapted for phosphorodiamidic azide synthesis. rsc.org

Exploration of Undiscovered Reaction Pathways and Catalytic Applications

The reactivity of the azide group in phosphorodiamidic azide is a rich area for future exploration. While the azide moiety is well-known for its participation in reactions like the Staudinger ligation and Huisgen cycloaddition, the influence of the adjacent phosphorodiamidic group on these and other transformations is not yet fully understood. wikipedia.orgwikipedia.org

Key areas of investigation will likely include:

[3+2] Cycloaddition Reactions: The "click" chemistry of azides with alkynes to form triazoles is a powerful tool in chemical synthesis. wikipedia.orgyoutube.com Future work will likely explore the kinetics and regioselectivity of these cycloadditions with a phosphorodiamidic azide, potentially leading to the synthesis of novel heterocyclic compounds with unique properties. The use of various catalysts, including copper and ruthenium, could allow for precise control over the resulting triazole regioisomers. wikipedia.org

Photochemistry and Nitrene Generation: The photolysis of azides to generate highly reactive nitrene intermediates is a well-established area of research. researchgate.net The study of the photochemistry of phosphorodiamidic azide could reveal novel reaction pathways stemming from the corresponding phosphorodiamidic nitrene. Ultrafast spectroscopy studies on analogous compounds like diphenylphosphoryl azide have provided valuable insights into the formation and lifetime of transient singlet nitrene species. nih.gov

Catalytic Activity: The potential for phosphorodiamidic azide and its derivatives to act as catalysts themselves is an intriguing possibility. The phosphorus center and the nitrogen-rich azide group could cooperate to facilitate novel transformations. Phosphorus-based compounds are already known to be effective organocatalysts in a variety of reactions. nih.gov

Computational Design of Phosphorodiamidic Azide Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov In the context of phosphorodiamidic azide, computational modeling can provide deep insights into its electronic structure, reaction mechanisms, and spectroscopic properties.

Future computational studies are expected to focus on:

Reaction Mechanism Elucidation: DFT calculations can be employed to map the potential energy surfaces of reactions involving phosphorodiamidic azide, such as cycloadditions and thermal decompositions. This can help in understanding the factors that control the reaction rates and product distributions. wikipedia.org

Predicting Reactivity and Selectivity: By modeling the frontier molecular orbitals and charge distributions, it is possible to predict how changes in the substituents on the phosphorodiamidic core will affect the reactivity and selectivity of the azide group. wikipedia.org This predictive power can guide the rational design of new phosphorodiamidic azide derivatives with tailored properties.

Spectroscopic Predictions: Computational methods can accurately predict vibrational frequencies and NMR chemical shifts, which is invaluable for interpreting experimental spectra and confirming the structures of new compounds. researchgate.net

Advancements in Spectroscopic Probing of Azide-Involving Transformations